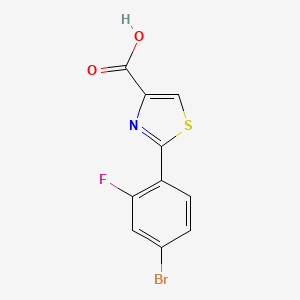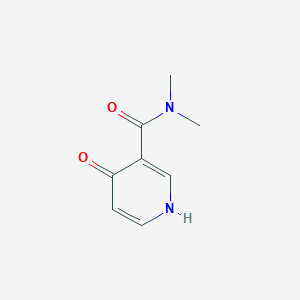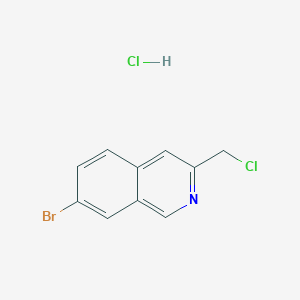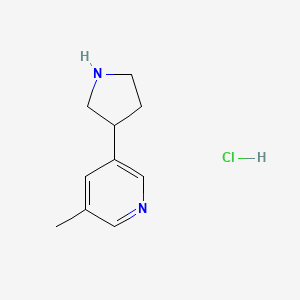
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a pyrrolidin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 3-methylpyridine with a suitable pyrrolidine derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
科学研究应用
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways or as a potential therapeutic agent.
Medicine: It could be explored for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: The compound may find applications in the production of materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other similar compounds, such as:
3-Methylpyridine: Lacks the pyrrolidin-3-yl group.
Pyrrolidine derivatives: May have different substituents on the pyrrolidine ring.
Other pyridine derivatives: May have different positions or types of substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
3-methyl-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-10(7-12-5-8)9-2-3-11-6-9;/h4-5,7,9,11H,2-3,6H2,1H3;1H |
InChI 键 |
XXALZLGIICGOSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


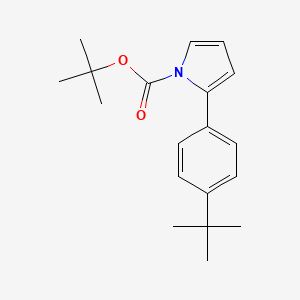
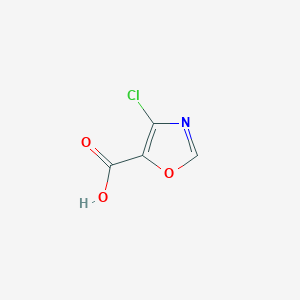

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)


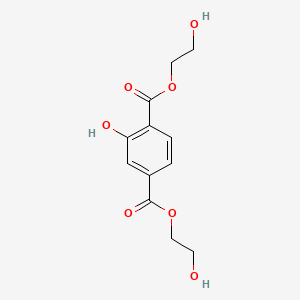

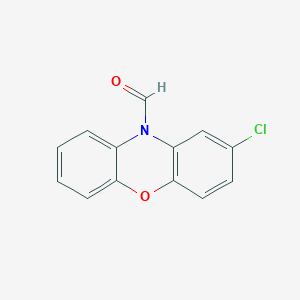
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
